molecular formula C13H11NS B081531 [1,1'-Biphenyl]-4-carbothioamide CAS No. 13363-50-3

[1,1'-Biphenyl]-4-carbothioamide

Cat. No.: B081531
CAS No.: 13363-50-3
M. Wt: 213.3 g/mol
InChI Key: HYDDAJTWPBWUOB-UHFFFAOYSA-N
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Description

4-biphenylthio Carboxamide is a synthetic intermediate useful for pharmaceutical synthesis.

Biochemical Analysis

Biochemical Properties

Biphenyl-4-carbothioic acid amide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for breaking down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, biphenyl-4-carbothioic acid amide interacts with butyrylcholinesterase (BChE) and urease enzymes, demonstrating its broad spectrum of biochemical interactions .

Cellular Effects

Biphenyl-4-carbothioic acid amide exerts various effects on different cell types and cellular processes. In HeLa and MCF-7 cell lines, it has been observed to inhibit cellular migration and induce cytotoxicity . This compound disrupts the tubulin-microtubule system, leading to significant microtubular disruption and presumptive apoptosis . Furthermore, biphenyl-4-carbothioic acid amide affects cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in modulating cellular functions .

Molecular Mechanism

The molecular mechanism of biphenyl-4-carbothioic acid amide involves its binding interactions with various biomolecules. It inhibits enzyme activity by binding to the active sites of AChE, BChE, and urease . This binding leads to enzyme inhibition, which in turn affects neurotransmission and other cellular processes. Additionally, biphenyl-4-carbothioic acid amide has been shown to induce changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of biphenyl-4-carbothioic acid amide change over time. The compound is relatively stable under standard storage conditions, with a stability of up to four years when stored at -20°C . Over time, its degradation products may influence its efficacy and long-term effects on cellular function. In vitro studies have shown that prolonged exposure to biphenyl-4-carbothioic acid amide can lead to sustained inhibition of enzyme activity and persistent cytotoxic effects .

Dosage Effects in Animal Models

The effects of biphenyl-4-carbothioic acid amide vary with different dosages in animal models. At lower doses, it exhibits minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that the compound can induce dose-dependent inhibition of enzyme activity and cytotoxicity, with threshold effects observed at specific concentrations . High doses may also result in systemic toxicity, affecting multiple organ systems .

Metabolic Pathways

Biphenyl-4-carbothioic acid amide is involved in several metabolic pathways. It interacts with enzymes such as AChE, BChE, and urease, influencing their activity and metabolic flux . The compound’s metabolism may lead to the formation of various metabolites, which can further affect cellular functions and metabolic processes . Understanding these pathways is crucial for elucidating the compound’s overall biochemical impact.

Transport and Distribution

Within cells and tissues, biphenyl-4-carbothioic acid amide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biochemical activity, as it determines the sites of action and potential effects on cellular functions .

Subcellular Localization

Biphenyl-4-carbothioic acid amide exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall biochemical impact. Understanding the subcellular distribution of biphenyl-4-carbothioic acid amide is vital for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-phenylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDDAJTWPBWUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578260
Record name [1,1'-Biphenyl]-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13363-50-3
Record name [1,1'-Biphenyl]-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Biphenylthiocarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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